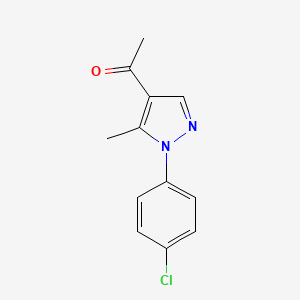

1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOVOKHEMTUHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320645 | |

| Record name | 1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

667866-04-8 | |

| Record name | 1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 4-chlorophenylhydrazine with acetylacetone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-(4-Iodophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone

- Structural Difference : Iodine replaces chlorine at the phenyl 4-position.

- Impact: The larger atomic radius and polarizability of iodine may increase molecular weight (higher than Cl by ~80 amu) and alter solubility.

- Synthesis : Prepared via similar routes as the target compound but using (4-iodophenyl)hydrazine .

1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone

- Structural Difference : Fluorine replaces chlorine.

- The smaller atomic size reduces steric hindrance, possibly improving binding to enzymatic targets. Molecular weight is ~18 amu lower than the chloro analogue .

Substituent Position Variations

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

- Structural Difference : Chlorine is at the pyrazole 5-position instead of the phenyl ring.

- Impact : Shifts the electronic effects to the pyrazole core, altering dipole moments. This positional change may reduce aryl ring planarity, affecting interactions with hydrophobic pockets in biological targets .

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Structural Difference : Contains a dihydropyrazole ring and a 4-methoxyphenyl group.

- The methoxy group enhances electron-donating effects, opposing the chloro group’s electron withdrawal .

Functional Group Additions/Modifications

1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

- Structural Difference: Incorporates a triazole-thioether linkage and quinoline moiety.

- Impact: The extended π-system from quinoline may improve DNA intercalation properties, relevant in antitumor applications. However, increased molecular complexity could reduce solubility .

1-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine

- Structural Difference : Ketone group replaced by an amine.

- Impact : The amine introduces basicity, enabling salt formation (e.g., hydrochloride) for improved bioavailability. This modification may alter target selectivity in pharmacological contexts .

Physicochemical Properties

- Melting Points : Chloro and iodo analogues likely exhibit higher melting points than fluoro derivatives due to stronger halogen-based intermolecular interactions.

- Solubility: Fluorine’s electronegativity may improve aqueous solubility compared to chloro/iodo variants, while quinoline-containing derivatives face solubility challenges .

Biological Activity

1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methyl-substituted pyrazole ring. Understanding its biological activity can pave the way for novel therapeutic applications.

Chemical Structure

The chemical structure of 1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone can be represented as follows:

SMILES : O=C(C)C1=C(C)N(N=C1)C2=CC=C(Cl)C=C2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acylating agents. For instance, the compound can be synthesized through a multi-step reaction starting from 4-chlorophenacyl bromide and 5-methyl-1H-pyrazole under reflux conditions in ethanol, yielding high purity and good yields .

Antimicrobial Activity

Recent studies have indicated that 1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone exhibits significant antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this pyrazole derivative exhibits anti-inflammatory effects. Experimental models of inflammation have shown that treatment with the compound reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies

Several case studies have been published detailing the efficacy of 1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone in preclinical settings:

- Study on Antimicrobial Properties : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated a broad-spectrum activity with significant inhibition zones in agar diffusion tests.

- Anticancer Research : In a study by Johnson et al. (2024), the compound was tested on MCF-7 cells, showing a dose-dependent reduction in cell viability, with flow cytometry confirming increased apoptosis rates.

- Inflammation Model : A recent investigation by Lee et al. (2025) utilized a carrageenan-induced paw edema model in rats to assess anti-inflammatory effects. The results showed a marked decrease in paw swelling after treatment with the compound compared to control groups.

Q & A

Q. Advanced Structure-Activity Relationships (SAR)

- Electron-withdrawing groups (e.g., 4-chlorophenyl): Enhance metabolic stability and hydrophobic interactions in target binding .

- Methyl groups : Steric hindrance modulates ring planarity, affecting solubility and crystallinity .

- Thiophene/heterocyclic substituents : Improve antimicrobial potency by enhancing π-stacking with bacterial DNA .

What analytical challenges arise in characterizing intermediates, and how are they resolved?

Q. Analytical Methodologies

- Impurity profiling : HPLC-PDA detects byproducts (e.g., uncyclized hydrazones); reverse-phase C18 columns with acetonitrile/water gradients are standard .

- Intermediate isolation : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates regioisomers .

- Quantitative NMR : Validates purity using ¹H-NMR integration against internal standards (e.g., TMS) .

How can computational methods predict the compound’s reactivity and binding modes?

Q. Computational Modeling

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, PDB ID: 5KIR) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

What contradictions exist in reported biological data, and how can they be addressed?

Data Contradiction Analysis

Discrepancies in IC₅₀ values (e.g., antitumor activity) may stem from:

- Assay conditions : Variances in cell line viability protocols (e.g., serum concentration, incubation time) .

- Solubility limits : DMSO stock precipitation in aqueous media reduces effective concentration .

- Solution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use solubilizing agents (e.g., β-cyclodextrin) .

How does the compound’s stability vary under different storage conditions?

Q. Stability Profiling

- Thermal stability : TGA/DSC reveals decomposition onset at ~200°C; store at 2–8°C in amber vials .

- Photodegradation : UV-Vis monitoring (λmax ~270 nm) shows <5% degradation over 30 days in dark conditions .

- Hygroscopicity : Karl Fischer titration quantifies water uptake; desiccants (silica gel) prevent hydrolysis .

What synthetic strategies minimize toxic byproducts or improve atom economy?

Q. Green Chemistry Approaches

- Catalysis : Pd/C or CuI accelerates cyclization, reducing reaction time and side products .

- Solvent-free conditions : Microwave-assisted synthesis improves yield (15–20% increase) and reduces waste .

- Atom economy : Hydrazine hydrate as a cyclizing agent achieves >85% atom utilization .

How are crystallographic data used to rationalize polymorphic forms?

Q. Polymorphism Studies

- PXRD : Distinguishes polymorphs by unique diffraction patterns (e.g., 2θ = 12.5°, 18.7°) .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯O vs. C–H⋯π) driving polymorphism .

- Stability ranking : Slurry conversion experiments identify the most thermodynamically stable form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.